molecular formula C25H26N2O3 B11318556 1-(3,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

1-(3,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol

Cat. No.: B11318556
M. Wt: 402.5 g/mol
InChI Key: GRNJYSVELFXGPH-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is a complex organic compound that features a benzodiazole ring, phenoxy groups, and a propanol moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.

    Attachment of Phenoxy Groups: Phenol derivatives can be introduced via nucleophilic substitution reactions.

    Formation of the Propanol Moiety: This step may involve the reaction of an epoxide with a suitable nucleophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could convert the benzodiazole ring to more saturated derivatives.

    Substitution: The phenoxy groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzodiazole rings are often explored as catalysts in organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemistry: Study of interactions with biological macromolecules like proteins and nucleic acids.

Industry

    Chemical Industry: Use as intermediates in the synthesis of more complex molecules.

    Pharmaceutical Industry: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL: Unique due to its specific substitution pattern and combination of functional groups.

    Other Benzodiazole Derivatives: Compounds with similar core structures but different substituents.

    Phenoxypropanol Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of 1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL lies in its specific combination of a benzodiazole ring, phenoxy groups, and a propanol moiety, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C25H26N2O3/c1-18-12-19(2)14-22(13-18)29-16-20(28)15-27-24-11-7-6-10-23(24)26-25(27)17-30-21-8-4-3-5-9-21/h3-14,20,28H,15-17H2,1-2H3

InChI Key

GRNJYSVELFXGPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O)C

Origin of Product

United States

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